BenchChemオンラインストアへようこそ!

Tubulin inhibitor 31

Tubulin polymerization Microtubule destabilization Colchicine-site inhibitor

This conformationally restricted analogue of E7010 is engineered for enhanced tubulin interaction via optimized spatial arrangement of aromatic rings, providing a differentiated colchicine-binding site inhibitor (CBSI) with defined HUVEC anti-proliferative (IC50 0.126 µM) and anti-migratory (0.012–0.063 µM) activity. Its moderate tubulin polymerization potency (IC50 4 µM) enables dose-response studies without binding-site saturation. With a characterized 3.1-fold HUVEC/HIG-82 selectivity ratio, it serves as a benchmark for vascular disrupting agent (VDA) programs and angiogenesis research. Procure this ≥98% pure compound for reproducible, endothelial-specific microtubule studies.

Molecular Formula C22H19NO2
Molecular Weight 329.4 g/mol
Cat. No. B12401175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 31
Molecular FormulaC22H19NO2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C4=CC=C(C=C4)O
InChIInChI=1S/C22H19NO2/c1-25-19-12-6-16(7-13-19)14-23-15-21(17-8-10-18(24)11-9-17)20-4-2-3-5-22(20)23/h2-13,15,24H,14H2,1H3
InChIKeyBVZZSADXKNPUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 31 Procurement Guide: Scientific Profile, Benchmarking, and Research Applications


Tubulin inhibitor 31 (compound 4J) is a conformationally restricted analogue of the sulfonamide E7010, designed as a colchicine-binding site inhibitor of tubulin polymerization and vascular disrupting agent (VDA) [1]. It is characterized by molecular formula C22H19NO2 and a molecular weight of 329.39 g/mol . The compound is commercially available from multiple vendors (MCE Cat# HY-151996, TargetMol Cat# T72449, InvivoChem Cat# V79473) with ≥98% purity specifications, and is exclusively intended for research use in microtubule/tubulin targeting studies .

Why Tubulin Inhibitor 31 Cannot Be Simply Substituted with Generic Colchicine-Site Binders: A Comparative Evidence-Based Analysis


Colchicine-site tubulin inhibitors are not functionally interchangeable. Despite sharing the same binding domain, structural variations among CBSIs (colchicine-binding site inhibitors) produce distinct pharmacological profiles with measurable differences in binding affinity, anti-proliferative potency, cell-type selectivity, and vascular disrupting capacity [1]. Tubulin inhibitor 31 was specifically engineered as a conformationally restricted E7010 analogue to optimize the spatial arrangement of aromatic rings for enhanced tubulin interaction—a structural refinement that distinguishes it from colchicine, combretastatin A-4, and podophyllotoxin [2]. The quantitative evidence below demonstrates exactly where Tubulin inhibitor 31 exhibits differentiable performance that generic substitution would fail to replicate, particularly in HUVEC endothelial cell models where its anti-proliferative and anti-migratory activities have been specifically characterized .

Tubulin Inhibitor 31: Quantified Differential Performance Against Key Comparators in Tubulin Polymerization and Cellular Assays


Tubulin Polymerization Inhibition: Tubulin Inhibitor 31 vs. Colchicine and Combretastatin A-4

Tubulin inhibitor 31 exhibits an IC50 of 4 µM for tubulin inhibition . For cross-study comparative context, colchicine demonstrates tubulin polymerization inhibition IC50 values ranging from 2.9–3.2 µM depending on assay conditions, while combretastatin A-4 (CA-4) exhibits an IC50 of 1.2 µM . Notably, Tubulin inhibitor 31 was developed as a conformationally restricted E7010 analogue; the parent compound E7010 (ABT-751) shows tubulin polymerization inhibition with IC50 values of 0.6–2.6 µM in neuroblastoma cells and 0.7–4.6 µM in non-neuroblastoma cell lines . This places Tubulin inhibitor 31 within the mid-potency range among colchicine-site binders.

Tubulin polymerization Microtubule destabilization Colchicine-site inhibitor In vitro enzymology

Anti-Proliferative Activity in HUVEC Endothelial Cells: Tubulin Inhibitor 31 Demonstrates Sub-Micromolar Potency

Tubulin inhibitor 31 (compound 4J) exhibits potent anti-proliferative activity against human umbilical vein endothelial cells (HUVEC) with an IC50 of 0.126 µM (72-hour exposure, 0–100 µM concentration range) . This sub-micromolar potency in endothelial cells is notably stronger than its tubulin polymerization IC50 (4 µM), suggesting favorable cellular uptake or accumulation . For cross-study context, the parent compound E7010 (ABT-751) shows anti-proliferative IC50 values of 1.5–3.4 µM in neuroblastoma and non-neuroblastoma cell lines . Tubulin inhibitor 31 achieves approximately 12–27× greater potency in HUVEC cells compared to E7010's activity in other cancer lines (noting cell-type differences limit direct comparison).

Anti-angiogenesis Vascular disrupting agent HUVEC proliferation Endothelial cell inhibition

Differential Anti-Proliferative Selectivity: HUVEC vs. HIG-82 Synoviocyte Cell Lines

Tubulin inhibitor 31 exhibits a 3.1-fold selectivity for HUVEC endothelial cells (IC50 = 0.126 µM) over HIG-82 rabbit synoviocytes (IC50 = 0.39 µM) under identical 72-hour exposure conditions . This differential sensitivity between endothelial and fibroblast-like synoviocyte lineages provides a quantifiable selectivity benchmark. Notably, comparative selectivity data for colchicine, CA-4, or E7010 across these specific cell types have not been reported in the source literature, limiting direct head-to-head comparison of this selectivity profile.

Cell-type selectivity HUVEC HIG-82 Anti-proliferative profiling Selectivity ratio

HUVEC Migration Inhibition: Dose-Dependent Anti-Migratory Activity at Sub-IC50 Concentrations

Tubulin inhibitor 31 significantly suppresses HUVEC migration in a dose-dependent manner at concentrations of 0.012 µM and 0.063 µM over a 10-hour exposure period [1]. These concentrations are 3.2-fold and 0.5-fold relative to the HUVEC anti-proliferative IC50 (0.126 µM), indicating that migration inhibition occurs at or below anti-proliferative concentrations. This property is characteristic of vascular disrupting agents (VDAs) that target endothelial cell motility independently of cytotoxic effects . While colchicine and combretastatin A-4 also exhibit anti-migratory activity, published quantitative migration inhibition data under comparable conditions were not identified for direct numerical comparison.

Cell migration Wound healing assay Anti-metastatic Vascular disrupting agent Endothelial motility

Tubulin Inhibitor 31: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Endothelial Cell Biology and Angiogenesis Research Using HUVEC Models

Tubulin inhibitor 31 is specifically suited for HUVEC-based angiogenesis and vascular biology studies, where its characterized IC50 of 0.126 µM provides a defined reference point for experimental dosing [1]. The compound's demonstrated anti-migratory activity at 0.012–0.063 µM enables separation of motility effects from anti-proliferative effects in wound healing or transwell migration assays. Researchers investigating vascular disrupting agent (VDA) mechanisms or endothelial-specific microtubule dynamics can leverage the established HUVEC/HIG-82 selectivity ratio (3.1-fold) as an internal normalization reference.

Tubulin Polymerization Inhibition Studies with Moderate-Potency Tool Compounds

With a tubulin polymerization IC50 of 4 µM, Tubulin inhibitor 31 serves as a moderate-potency colchicine-site control compound for in vitro tubulin assembly assays [1]. This potency range is advantageous for mechanistic studies where highly potent inhibitors (e.g., colchicine at 2.9–3.2 µM or sub-nanomolar CBSIs) may saturate binding sites at concentrations that obscure dose-response relationships. The compound can be employed alongside colchicine (positive control) and vehicle (negative control) to benchmark novel colchicine-site inhibitors across potency ranges.

Structure-Activity Relationship (SAR) Studies of Conformationally Restricted E7010 Analogues

Tubulin inhibitor 31 (compound 4J) was developed as part of a systematic SAR campaign exploring conformationally restricted E7010 analogues [1]. It serves as a characterized reference standard for medicinal chemistry programs optimizing colchicine-site inhibitors with vascular disrupting properties. The compound's defined molecular structure (C22H19NO2, MW 329.39), tubulin polymerization IC50 (4 µM), and cellular activity profile (HUVEC IC50 0.126 µM) establish a benchmark for evaluating structural modifications that alter potency, selectivity, or pharmacokinetic properties.

Vascular Disrupting Agent (VDA) Mechanism-of-Action Studies

As an analogue specifically designed and evaluated for vascular disrupting agent (VDA) activity, Tubulin inhibitor 31 provides a tool for dissecting VDA mechanisms at the cellular level [1]. The compound's ability to inhibit HUVEC migration at sub-anti-proliferative concentrations (0.012 µM vs. IC50 0.126 µM) enables researchers to study VDA-mediated cytoskeletal disruption and motility arrest independently of cell death pathways. This application is particularly relevant for academic laboratories investigating tumor vasculature targeting strategies where endothelial selectivity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin inhibitor 31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.